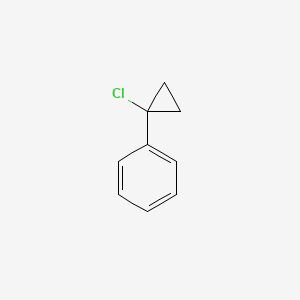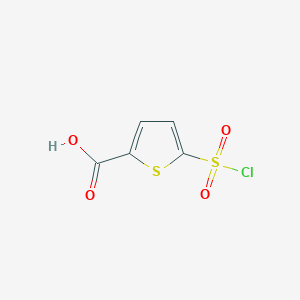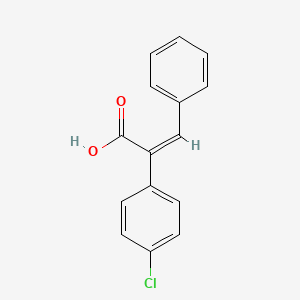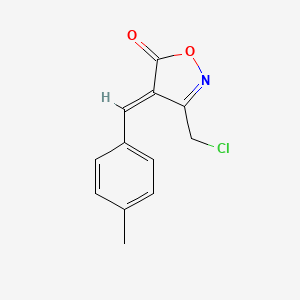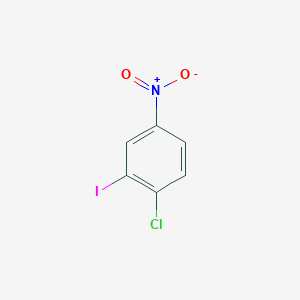
1-Chloro-2-iodo-4-nitrobenzene
Overview
Description
“1-Chloro-2-iodo-4-nitrobenzene” is a compound with the molecular formula C6H3ClINO2 . It is a member of monochlorobenzenes and a C-nitro compound .
Synthesis Analysis
The synthesis of “this compound” involves the use of Ru-based nanoparticles catalysts promoted with different transition metals . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.45 g/mol . The InChIKey of the compound is LOQLBMYYBHCMJJ-UHFFFAOYSA-N . The Canonical SMILES representation of the compound is C1=CC(=C(C=C1N+[O-])I)Cl .
Chemical Reactions Analysis
The compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 45.8 Ų . It has a XLogP3 value of 2.6, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Crystal Structure Analysis : 1-Chloro-2-iodo-4-nitrobenzene has been studied for its crystal packing characteristics. For instance, the crystal packing of similar compounds like 1-iodo-3-nitrobenzene shows molecules linked by I...I and NO2...NO2 interactions, which are essential in understanding molecular interactions in solid-state chemistry (Merz, 2003).
Chemical Synthesis and Modifications : This compound has been used as a starting material in various chemical reactions. For example, the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene can be replaced by other functional groups through reactions with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
Nanotechnology Applications : The molecule has been explored for its ability to form nanowires on surfaces like graphite. This property is significant in the field of nanotechnology and material science (Jiang, Wang & Deng, 2007).
Microbial Degradation Studies : Research has shown that certain bacterial strains can utilize 1-chloro-4-nitrobenzene as a carbon and energy source. This is crucial in environmental biotechnology, especially in the biodegradation of pollutants (Shah, 2014).
Electrochemical Sensing : Studies have been conducted on developing electrochemical sensors for detecting 1-chloro-4-nitrobenzene, indicating its importance in environmental monitoring (Kingsford et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2-iodo-4-nitrobenzene is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . This reaction involves the replacement of one of the substituents in the aromatic ring by a nucleophile . The reaction mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nucleophilic aromatic substitution pathway . This pathway is initiated by the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . The pathway is affected by the presence of strongly electron-attracting groups such as NO2 .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical substances, temperature, and pH can affect the rate and extent of the nucleophilic aromatic substitution reaction . Additionally, the compound may form in the environment through the oxidation of synthetic aromatic amines or the reaction of nitrogen oxides in highly polluted air .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310250 | |
| Record name | 1-chloro-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74534-15-9 | |
| Record name | 74534-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-iodonitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
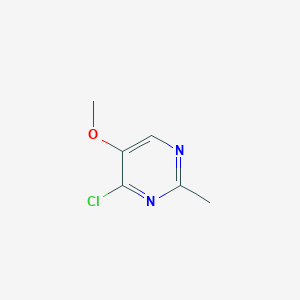

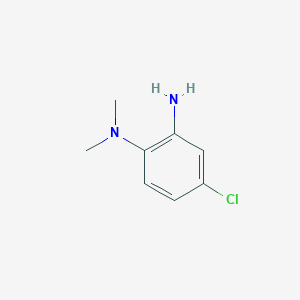
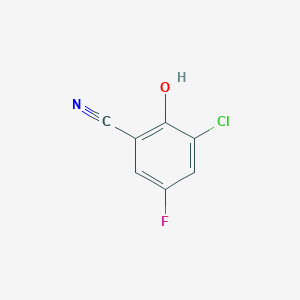
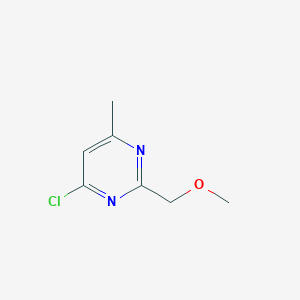

![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)



